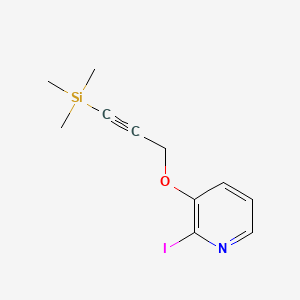
2-Iodo-3-((3-(trimethylsilyl)prop-2-yn-1-yl)oxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodo-3-((3-(trimethylsilyl)prop-2-yn-1-yl)oxy)pyridine is an organic compound that features a pyridine ring substituted with an iodine atom at the second position and an alkynyl ether group at the third position The trimethylsilyl group attached to the alkyne provides stability and facilitates various synthetic transformations
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-3-((3-(trimethylsilyl)prop-2-yn-1-yl)oxy)pyridine typically involves the following steps:
Starting Material: The synthesis begins with 3-hydroxypyridine.
Alkylation: The hydroxyl group is alkylated using 3-(trimethylsilyl)prop-2-yn-1-yl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide.
Iodination: The resulting 3-((3-(trimethylsilyl)prop-2-yn-1-yl)oxy)pyridine is then iodinated at the second position using iodine and a suitable oxidizing agent like silver trifluoroacetate in an inert solvent such as dichloromethane.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors for better control, and ensuring the availability of high-purity starting materials and reagents.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-3-((3-(trimethylsilyl)prop-2-yn-1-yl)oxy)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck reactions.
Oxidation and Reduction: The alkyne group can be oxidized to form diketones or reduced to alkenes or alkanes.
Deprotection: The trimethylsilyl group can be removed under acidic or basic conditions to yield the free alkyne.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as hydrogen gas with a palladium catalyst for reduction reactions.
Acids/Bases: For deprotection of the trimethylsilyl group.
Major Products
Cross-Coupling Products: Various substituted pyridines.
Oxidation Products: Diketones.
Reduction Products: Alkenes or alkanes.
Deprotected Alkynes: Free alkynes.
Scientific Research Applications
2-Iodo-3-((3-(trimethylsilyl)prop-2-yn-1-yl)oxy)pyridine has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Material Science: Used in the synthesis of novel materials with unique properties.
Catalysis: Employed in the development of new catalytic systems for organic transformations.
Mechanism of Action
The mechanism of action of 2-Iodo-3-((3-(trimethylsilyl)prop-2-yn-1-yl)oxy)pyridine depends on the specific reaction it undergoes. In cross-coupling reactions, the iodine atom is typically replaced by a nucleophile through a palladium-catalyzed mechanism. The trimethylsilyl group stabilizes the alkyne and can be selectively removed to reveal the reactive alkyne group, which can participate in further chemical transformations.
Comparison with Similar Compounds
Similar Compounds
2-Iodo-3-((3-(trimethylsilyl)prop-2-yn-1-yl)oxy)benzene: Similar structure but with a benzene ring instead of a pyridine ring.
2-Bromo-3-((3-(trimethylsilyl)prop-2-yn-1-yl)oxy)pyridine: Similar structure but with a bromine atom instead of an iodine atom.
2-Iodo-3-((3-(trimethylsilyl)prop-2-yn-1-yl)oxy)thiophene: Similar structure but with a thiophene ring instead of a pyridine ring.
Uniqueness
2-Iodo-3-((3-(trimethylsilyl)prop-2-yn-1-yl)oxy)pyridine is unique due to the presence of both an iodine atom and a trimethylsilyl-protected alkyne group on a pyridine ring. This combination of functional groups provides versatility in synthetic applications, allowing for selective reactions and the formation of complex molecules.
Properties
Molecular Formula |
C11H14INOSi |
|---|---|
Molecular Weight |
331.22 g/mol |
IUPAC Name |
3-(2-iodopyridin-3-yl)oxyprop-1-ynyl-trimethylsilane |
InChI |
InChI=1S/C11H14INOSi/c1-15(2,3)9-5-8-14-10-6-4-7-13-11(10)12/h4,6-7H,8H2,1-3H3 |
InChI Key |
RUHZVJSWMROSTE-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CCOC1=C(N=CC=C1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-dichloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methylbenzenesulfonamide](/img/structure/B14119039.png)

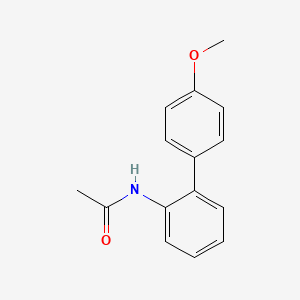
![Ethyl 4-(2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B14119053.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14119056.png)
![tert-butyl 9-bromo-2,3-dihydro-5-(2-hydroxyethyl)benzo[f][1,4]oxazepine-4(5H)-carboxylate](/img/structure/B14119063.png)
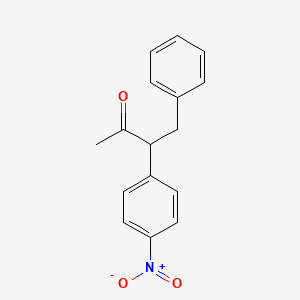
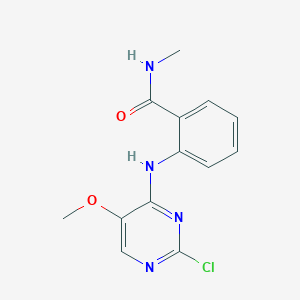
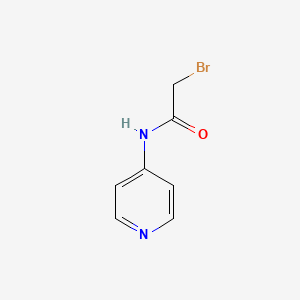
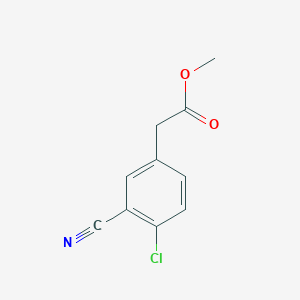

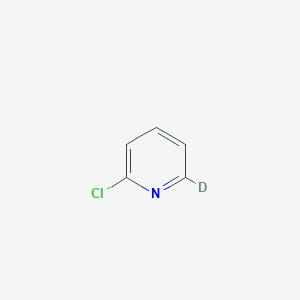

![6-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1-(4-fluorophenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B14119108.png)
